![molecular formula C12H17F2N B13255857 (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B13255857.png)
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a butan-2-yl group attached to a 1-(2,4-difluorophenyl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine typically involves the reaction of 2,4-difluorophenylacetonitrile with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[1-(2,4-difluorophenyl)methyl]amine
- (Butan-2-yl)[1-(2,4-difluorophenyl)propyl]amine
- (Butan-2-yl)[1-(2,4-difluorophenyl)butyl]amine
Uniqueness
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is unique due to its specific structural features, such as the presence of the butan-2-yl group and the 2,4-difluorophenyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H17F2N/c1-4-8(2)15-9(3)11-6-5-10(13)7-12(11)14/h5-9,15H,4H2,1-3H3 |
InChI Key |
RWQTTXXIOBHPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



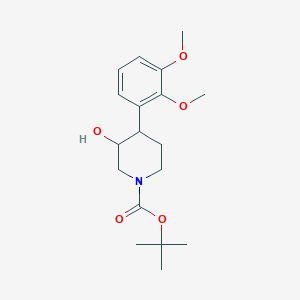
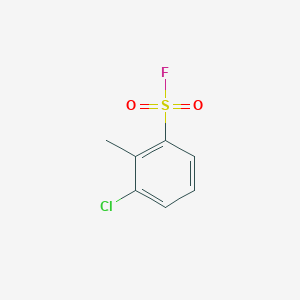
![1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol](/img/structure/B13255791.png)
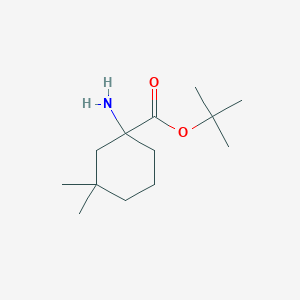
![1-[(5-Methylheptan-3-yl)amino]propan-2-ol](/img/structure/B13255802.png)

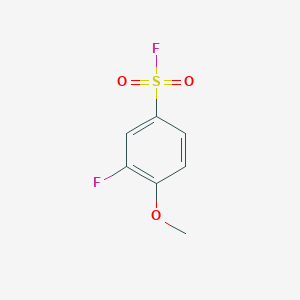
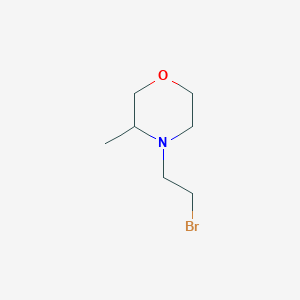
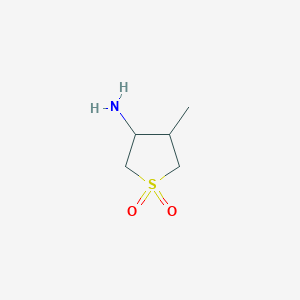
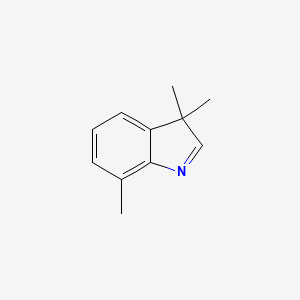
![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B13255834.png)

![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine](/img/structure/B13255859.png)
